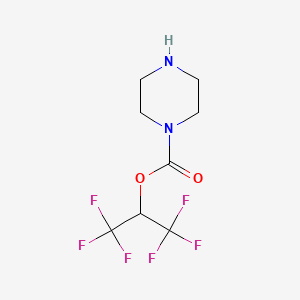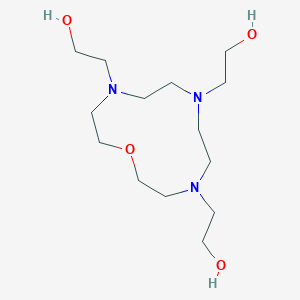![molecular formula C11H13Cl3N4O3 B11716826 N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)
N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-二甲基-N'-{2,2,2-三氯-1-[(3-硝基苯基)氨基]乙基}脲是一种复杂的含有多种官能团的化合物,其结构中包含三氯乙基和硝基苯基部分。
准备方法
合成路线和反应条件
N,N-二甲基-N'-{2,2,2-三氯-1-[(3-硝基苯基)氨基]乙基}脲的合成通常涉及多个步骤:
原料: 合成从制备2,2,2-三氯乙胺和3-硝基苯胺开始。
中间体的形成: 这些原料经过一系列反应,包括亲核取代和缩合反应,形成中间体化合物。
最终产物的形成: 最后一步是在受控条件下使中间体与二甲胺和尿素反应,生成目标化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及使用催化剂和特定的反应条件,以确保高效的生产。
化学反应分析
反应类型
N,N-二甲基-N'-{2,2,2-三氯-1-[(3-硝基苯基)氨基]乙基}脲可以进行各种化学反应,包括:
氧化: 在特定条件下,硝基苯基可以被氧化。
还原: 硝基可以通过还原剂被还原成氨基。
取代: 三氯乙基可以参与亲核取代反应。
常见的试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或催化氢化等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要产物
氧化: 产物包括具有较高氧化态的硝基衍生物。
还原: 产物包括氨基衍生物。
取代: 产物根据所使用的亲核试剂而异。
科学研究应用
N,N-二甲基-N'-{2,2,2-三氯-1-[(3-硝基苯基)氨基]乙基}脲在科学研究中有几种应用:
化学: 用作有机合成中的试剂,以及更复杂分子的前体。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 应用于新材料的开发以及作为化学制造的中间体。
作用机制
N,N-二甲基-N'-{2,2,2-三氯-1-[(3-硝基苯基)氨基]乙基}脲发挥其作用的机制涉及与特定分子靶标的相互作用。三氯乙基可以与酶和蛋白质相互作用,可能抑制其功能。硝基苯基也可能参与氧化还原反应,影响细胞过程。
相似化合物的比较
类似化合物
- **N,N-二甲基-N'-{2,2,2-三氯-1-[(2,4-二溴-6-甲基苯胺)氨基甲酰硫基]氨基}乙基}脲
- N,N,N',N'-四苯基-1,4-苯二胺
- 1,3,5-三(二苯基氨基)苯
独特性
该化合物独特的结构和反应性使其成为各个科学学科中宝贵的研究对象。
属性
分子式 |
C11H13Cl3N4O3 |
|---|---|
分子量 |
355.6 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]urea |
InChI |
InChI=1S/C11H13Cl3N4O3/c1-17(2)10(19)16-9(11(12,13)14)15-7-4-3-5-8(6-7)18(20)21/h3-6,9,15H,1-2H3,(H,16,19) |
InChI 键 |
KLSOBTYDYWNKQL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




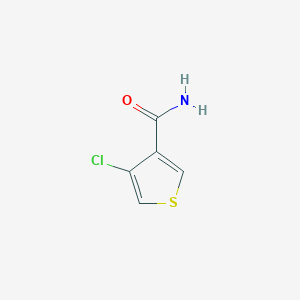
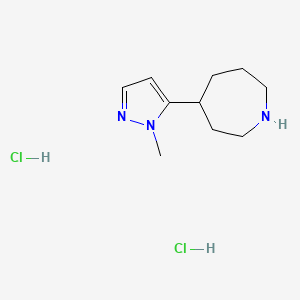

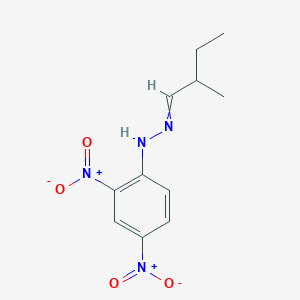


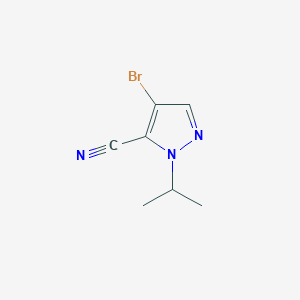
![5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B11716795.png)
